What is 2-Fluoro-3-(4-morpholinyl)-2-propenal used for in pharmaceutical research
What is 2-Fluoro-3-(4-morpholinyl)-2-propenal used for in pharmaceutical research
An In-Depth Technical Guide to 2-Fluoro-3-(4-morpholinyl)-2-propenal in Pharmaceutical Research
Executive Summary
In contemporary medicinal chemistry, the strategic introduction of fluorine into heterocyclic scaffolds is a proven methodology for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Fluoro-3-(4-morpholinyl)-2-propenal (CAS 1438425-79-6 / 152873-67-1 for the Z-isomer) is a highly specialized fluorinated enamine-aldehyde building block[1]. Functioning as a "fluoromalonaldehyde equivalent," this reagent is the critical starting material for synthesizing fluorinated pyrazoles and pyrimidines[2]. Most notably, it is the foundational intermediate in the synthesis of Vericiguat (Verquvo®), a first-in-class soluble guanylate cyclase (sGC) stimulator approved by the FDA in 2021 for the treatment of chronic heart failure with reduced ejection fraction (HFrEF)[3].
This whitepaper dissects the chemical rationale, synthetic utility, and pharmacological impact of 2-Fluoro-3-(4-morpholinyl)-2-propenal, providing drug development professionals with a comprehensive understanding of its role in modern drug design.
Chemical Identity & Mechanistic Rationale
The Push-Pull Enamine System
2-Fluoro-3-(4-morpholinyl)-2-propenal is characterized by a "push-pull" alkene system. The electron-donating morpholine ring (the "push") and the electron-withdrawing aldehyde group (the "pull") create a highly polarized double bond. The presence of the highly electronegative fluorine atom at the 2-position further modulates the electronic distribution, making the C-1 (carbonyl) and C-3 (enamine) carbons highly susceptible to regioselective nucleophilic attack.
Why Morpholine? While simpler dialkylamines (like dimethylamine) can form similar propenal systems, the morpholine moiety offers superior synthetic advantages. The oxygen atom in the morpholine ring exerts a mild inductive electron-withdrawing effect, which fine-tunes the basicity of the nitrogen. This makes morpholine an excellent leaving group during subsequent cyclization reactions (such as annulation with hydrazines) while maintaining the stability of the intermediate during storage and handling[4].
The "Fluorine Effect" in Drug Design
The primary purpose of using 2-Fluoro-3-(4-morpholinyl)-2-propenal is to install a fluorine atom at a specific, metabolically vulnerable position on a heterocyclic core. In the development of sGC stimulators, early-generation drugs like Riociguat suffered from rapid oxidative metabolism at the C-5 position of their pyrazolo[3,4-b]pyridine core, leading to a short half-life and necessitating a burdensome three-times-daily (TID) dosing regimen[4].
By utilizing 2-Fluoro-3-(4-morpholinyl)-2-propenal to replace the C-5 hydrogen with a fluorine atom, researchers successfully blocked Cytochrome P450-mediated oxidation. Fluorine's high electronegativity and strong C-F bond (~116 kcal/mol) resist metabolic cleavage, drastically increasing the drug's half-life and enabling once-daily (QD) dosing[3],[4].
Core Application: The Synthesis of Vericiguat
The most prominent industrial application of 2-Fluoro-3-(4-morpholinyl)-2-propenal is the total synthesis of Vericiguat (CAS 1350653-20-1)[1]. The workflow relies on the predictable regiochemistry of the fluorinated building block when reacted with binucleophiles.
Fig 1: Synthetic workflow of Vericiguat utilizing 2-Fluoro-3-(4-morpholinyl)-2-propenal.
Experimental Protocol: Synthesis of the Fluorinated Pyrazole Core
To ensure trustworthiness and reproducibility, the following self-validating protocol details the initial, critical cyclization step[4].
Objective: Synthesis of 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazole derivative.
Reagents & Stoichiometry:
-
2-Fluoro-3-(4-morpholinyl)-2-propenal (1.0 equivalent)
-
2-Fluorobenzylhydrazine (1.05 equivalents)
-
Glacial Acetic Acid (Solvent/Catalyst)
-
Dichloromethane (DCM) for extraction
Step-by-Step Methodology:
-
Preparation of the Electrophile: Dissolve 1.0 eq of 2-Fluoro-3-(4-morpholinyl)-2-propenal in glacial acetic acid under an inert nitrogen atmosphere. Causality: Acetic acid serves a dual purpose; it acts as a solvent and protonates the aldehyde oxygen, increasing the electrophilicity of the C-1 carbon for the initial nucleophilic attack.
-
Nucleophilic Addition: Slowly add 1.05 eq of 2-fluorobenzylhydrazine dropwise at 20°C. Maintain the temperature below 25°C using a water bath. Causality: The primary amine of the hydrazine selectively attacks the highly electrophilic aldehyde carbon. Exothermic control prevents unwanted polymerization of the propenal.
-
Intramolecular Cyclization: Elevate the reaction temperature to 75°C for 2 hours. Causality: Heating drives the dehydration (loss of H₂O) to form the hydrazone. Subsequent intramolecular attack by the secondary nitrogen onto the C-3 enamine carbon displaces the morpholine leaving group, permanently closing the 5-membered pyrazole ring.
-
Phase Separation & Purification: Cool the mixture to room temperature, dilute with water, and extract with DCM. Wash the organic layer with saturated NaHCO₃ to neutralize residual acetic acid. The morpholine byproduct partitions into the aqueous phase, self-purifying the organic extract.
Pharmacological Impact: The NO-sGC-cGMP Pathway
The ultimate product of this synthetic pathway, Vericiguat, is a vital modulator of the cardiovascular system. Soluble guanylate cyclase (sGC) is the primary intracellular receptor for endogenous nitric oxide (NO). Upon NO binding, sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a secondary messenger that triggers vasodilation and prevents cardiac remodeling[].
In patients with HFrEF, endothelial dysfunction leads to diminished NO levels, rendering the sGC pathway underactive[1]. Vericiguat binds to a distinct allosteric site on the sGC enzyme, stimulating it directly (independent of NO) while also sensitizing the enzyme to whatever residual NO is present[6].
Fig 2: Mechanism of action of Vericiguat via the NO-sGC-cGMP signaling pathway.
Quantitative Data: The Pharmacokinetic Triumph
The strategic use of 2-Fluoro-3-(4-morpholinyl)-2-propenal to install a single fluorine atom resulted in a massive leap in clinical viability. The table below summarizes the quantitative differences between the non-fluorinated predecessor (Riociguat) and the fluorinated successor (Vericiguat)[4].
| Parameter | Riociguat | Vericiguat |
| Core Structure | 1H-pyrazolo[3,4-b]pyridine | 5-Fluoro-1H-pyrazolo[3,4-b]pyridine |
| C-5 Substitution | Hydrogen (-H) | Fluorine (-F) |
| Metabolic Stability (RLM CLint) | High clearance (rapid oxidation) | Low clearance (oxidation blocked) |
| Clinical Half-Life (t½) | ~12 hours | ~30 hours |
| Dosing Frequency | TID (Three times daily) | QD (Once daily) |
| Primary Indication | PAH / CTEPH | Chronic Heart Failure (HFrEF) |
Table 1: Pharmacokinetic and structural comparison demonstrating the clinical impact of the fluorine substitution.
Conclusion
2-Fluoro-3-(4-morpholinyl)-2-propenal is far more than a simple chemical reagent; it is a precision tool in rational drug design. By providing a stable, highly reactive, and regioselective pathway to fluorinated heterocycles, it directly enabled the creation of Vericiguat. This compound exemplifies how solving a fundamental pharmacokinetic problem at the atomic level—blocking a single site of oxidative metabolism with a fluorine atom—can translate into a life-saving, once-daily therapy for heart failure patients.
References
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 National Center for Biotechnology Information (PMC) URL:[Link]
-
Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications EPDF / Wiley URL:[Link]
-
Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Discovery of IWP-051, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans ACS Medicinal Chemistry Letters URL:[Link]
